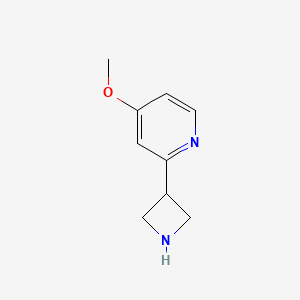
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, oxirane, and oxime groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime typically involves multiple steps. One common approach is the condensation of 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde with cyclopentanone in the presence of a base to form the intermediate 2,5-bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one. This intermediate is then reacted with hydroxylamine to form the final oxime product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime can undergo various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of diols from oxirane groups.
Reduction: Formation of amines from oxime groups.
Substitution: Formation of substituted methoxy derivatives.
Applications De Recherche Scientifique
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime involves its interaction with specific molecular targets and pathways. The oxirane groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxime group can also interact with metal ions, potentially affecting metalloprotein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of oxirane groups.
1,2-Bis(oxiran-2-ylmethoxy)ethane: Contains oxirane groups and is used in similar applications.
4-(Oxiran-2-ylmethoxy)benzoic acid: Shares the oxirane functional group and is used in organic synthesis.
Uniqueness
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime is unique due to its combination of methoxy, oxirane, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C30H33NO8 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
(2E,5E)-2,5-bis[[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methylidene]-N-(oxiran-2-ylmethoxy)cyclopentan-1-imine |
InChI |
InChI=1S/C30H33NO8/c1-32-28-11-19(3-7-26(28)37-16-23-13-34-23)9-21-5-6-22(30(21)31-39-18-25-15-36-25)10-20-4-8-27(29(12-20)33-2)38-17-24-14-35-24/h3-4,7-12,23-25H,5-6,13-18H2,1-2H3/b21-9+,22-10+,31-30? |
Clé InChI |
DHUBXXMPKIREKC-RCCNHPENSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C\2/C(=NOCC3OC3)/C(=C/C4=CC(=C(C=C4)OCC5OC5)OC)/CC2)OCC6OC6 |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OCC4CO4)OC)C2=NOCC5CO5)OCC6CO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12943393.png)
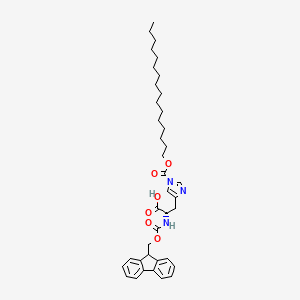
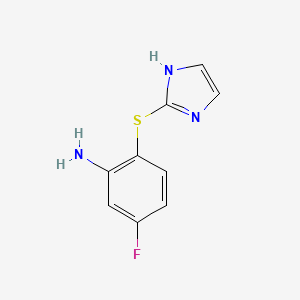

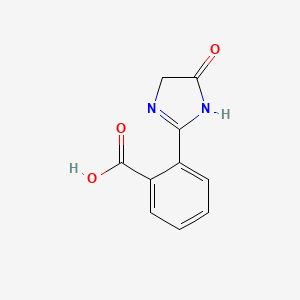
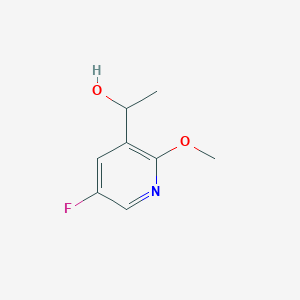
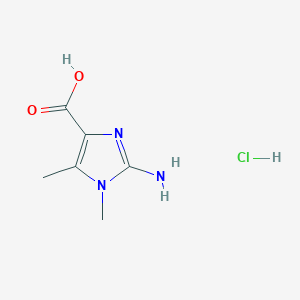
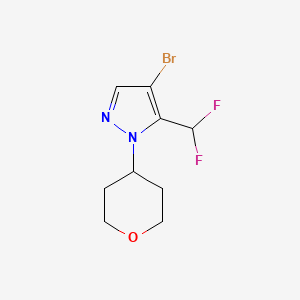
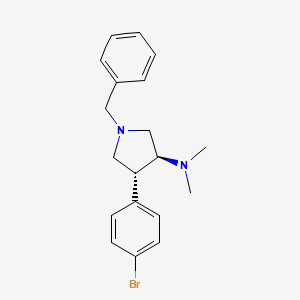
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
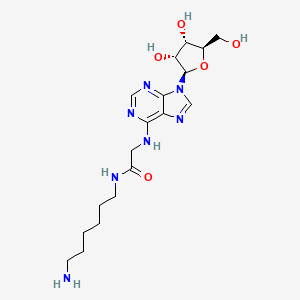
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
